4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol
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Overview
Description
4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: A simpler benzofuran derivative with similar structural features.
4,6-Dimethyl-2,2-dipentylbenzofuran: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran: Similar structure but with different substitution patterns.
Uniqueness
4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
609348-02-9 |
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Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4,6-dimethyl-2,2-dipentyl-3H-1-benzofuran-5-ol |
InChI |
InChI=1S/C20H32O2/c1-5-7-9-11-20(12-10-8-6-2)14-17-16(4)19(21)15(3)13-18(17)22-20/h13,21H,5-12,14H2,1-4H3 |
InChI Key |
HYFSQYKTZFHKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC2=C(O1)C=C(C(=C2C)O)C)CCCCC |
Origin of Product |
United States |
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